molecular formula C7H11N3S B1348457 5-Cyclopentyl-1,3,4-thiadiazol-2-amine CAS No. 57235-54-8

5-Cyclopentyl-1,3,4-thiadiazol-2-amine

Cat. No. B1348457
CAS RN: 57235-54-8
M. Wt: 169.25 g/mol
InChI Key: MGSBORAJOCQFOK-UHFFFAOYSA-N
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Description

5-Cyclopentyl-1,3,4-thiadiazol-2-amine (CTDA) is an organic compound that has been used in a variety of scientific research applications. It is an important building block for the synthesis of a wide range of compounds and has been used in the development of new materials, drugs, and other products. CTDA is a versatile compound that can be used in a variety of ways due to its unique properties.

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine, focusing on three unique applications. Each field is given a separate and detailed section with a clear and descriptive heading.

Drug Design

5-Cyclopentyl-1,3,4-thiadiazol-2-amine serves as a scaffold in the development of new derivatives for potential therapeutic agents. Its structure has been utilized in the synthesis of compounds with more suitable drug-like properties .

Cancer Research

This compound has shown promise in cytostatic treatment, aiming to induce apoptosis in tumor cells and hinder their cell cycle progression to impede further proliferation . It has also been evaluated for cytotoxic effects on various cancer cell lines .

Molecular Modeling

The compound’s structure has been studied using computational techniques such as three-dimensional quantitative structure activity relationship (3D-QSAR) and molecular docking, which are crucial in computer-aided drug design .

properties

IUPAC Name

5-cyclopentyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c8-7-10-9-6(11-7)5-3-1-2-4-5/h5H,1-4H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSBORAJOCQFOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366313
Record name 5-cyclopentyl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57235-54-8
Record name 5-cyclopentyl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-cyclopentyl-1,3,4-thiadiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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